molecular formula C12H15ClF3N B1652431 1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride CAS No. 1439897-56-9

1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride

Cat. No.: B1652431
CAS No.: 1439897-56-9
M. Wt: 265.70
InChI Key: YRVFRJRDKKLTRU-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride is a chemical compound with the molecular formula C12H15ClF3N and a molecular weight of 265.7 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a cyclobutanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride typically involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various synthetic routes, including radical trifluoromethylation, which has gained prominence due to its efficiency and selectivity. The reaction conditions often involve the use of trifluoromethylating agents such as CF3I or CF3Br in the presence of radical initiators like AIBN (azobisisobutyronitrile) or photoredox catalysts.

Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and yield. These methods are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation reaction.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with target proteins and enzymes . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride can be compared with other similar compounds, such as:

    1-[3-(Trifluoromethyl)phenyl]cyclobutanamine hydrochloride: This compound has a similar structure but lacks the benzyl group, which may affect its reactivity and applications.

    1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride: The position of the trifluoromethyl group on the benzyl ring can influence the compound’s chemical properties and biological activity.

    1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride: The cyclopropane ring in this compound may confer different steric and electronic effects compared to the cyclobutane ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-4-1-3-9(7-10)8-11(16)5-2-6-11;/h1,3-4,7H,2,5-6,8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVFRJRDKKLTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC(=CC=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439897-56-9
Record name Cyclobutanamine, 1-[[3-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439897-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride
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